molecular formula C13H17ClN2O B1490044 2-(3-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one CAS No. 1456277-21-6

2-(3-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one

Cat. No. B1490044
CAS RN: 1456277-21-6
M. Wt: 252.74 g/mol
InChI Key: XZMAHZQVVODRGR-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one, also known as 2-AP1CPE, is a synthetic compound that has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those related to drug development, pharmacology, and biochemistry. This compound has been studied extensively in recent years, and its various properties have been explored in detail.

Scientific Research Applications

Environmental Impact and Toxicity Studies

  • Endocrine Disruptors and Mitochondrial Function : Studies have highlighted the endocrine-disrupting properties of certain chlorinated compounds, such as DDT and DDE, focusing on their impact on reproductive and immune systems, as well as their action on mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).

  • Occupational Exposure and Health Effects : Research into chlorinated aliphatic solvents has shown associations with adverse health effects, including central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity, emphasizing the need for further prospective biomarker studies (Ruder, 2006).

  • Bioremediation of Contaminated Soils : Investigations into the biodegradation of DDT in soils highlight the potential of certain bacteria and fungi to significantly reduce soil concentrations of such contaminants, suggesting approaches for the bioremediation of DDT-contaminated soils (Foght et al., 2001).

  • Exposure to DDT in Tropical and Northern Regions : A comparative assessment of DDT exposure among populations in the tropics and indigenous populations in the Arctic has underscored the significance of nonoccupational inhalation exposure from indoor residual spraying as a relevant pathway (Ritter et al., 2010).

Pharmacological and Chemical Properties

  • Neurokinin-3 Receptor Antagonists : A review on neurokinin-3 (NK-3) receptor antagonists addresses recent advances in this area, with a focus on their potential therapeutic applications in pain/inflammation and possibly in pulmonary and gastrointestinal diseases (Giardina et al., 2000).

  • Chlorogenic Acid (CGA) Pharmacology : The pharmacological effects of Chlorogenic Acid (CGA), including its antioxidant, anti-inflammatory, and neuroprotective activities, have been reviewed, highlighting its potential in modulating lipid and glucose metabolism (Naveed et al., 2018).

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-6-2-1-5-11(12)13(17)9-16-7-3-4-10(15)8-16/h1-2,5-6,10H,3-4,7-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMAHZQVVODRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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